丁酰二茂铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

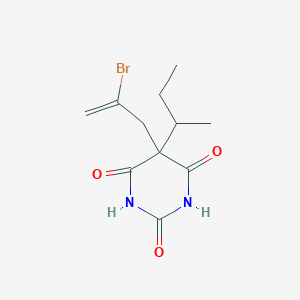

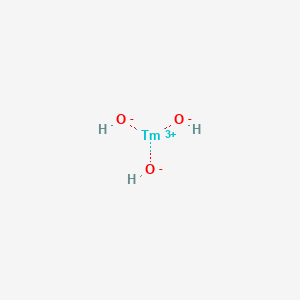

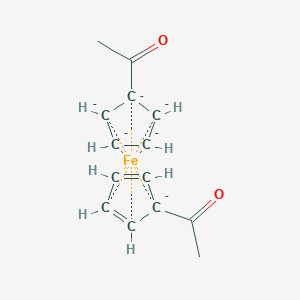

Butyrylferrocene is an organometallic compound with the chemical formula Fe(C5H4COCH3)2 . It is a deep red crystal that is soluble in most organic solvents .

Molecular Structure Analysis

The molecular structure of Butyrylferrocene has been studied and reported . The compound crystallizes in an orthorhombic system with space group P 2 1 2 1 2 1. The unit cell parameters are a = 5.6954 (3) Å, b = 10.0307 (6) Å, c = 20.4422 (14) Å .Physical And Chemical Properties Analysis

Butyrylferrocene has a molecular weight of 256.12 . It has a boiling point of 329°C and a melting point of 37-40°C . The density of Butyrylferrocene is 1.254 g/mL at 25°C .科学研究应用

Bio-Organometallic Chemistry

Butyrylferrocene, like other ferrocene derivatives, plays a significant role in the field of bio-organometallic chemistry . Organometallic sandwich compounds, especially ferrocenes, possess a wide variety of pharmacological activities and are attracting more and more attention from chemists, biologists, biochemists, etc .

Anticancer Applications

The introduction of ferrocene into any molecule gives it specific properties, including anticancer properties . Ferrocene-modified compounds have shown potential in the treatment of cancer .

Antimalarial Applications

Ferrocene-modified compounds, including butyrylferrocene, have also shown promise in the treatment of malaria .

Brain Research

Butyrylferrocene and other ferrocene compounds have been found to improve the capacity to overcome the blood–brain barrier . This makes them useful in brain research and potentially in the treatment of neurological disorders .

DNA Topoisomerase Inhibitors

Ferrocene compounds have been found to act as inhibitors of DNA topoisomerases . This could have significant implications in the field of genetics and molecular biology .

Apoptosis Induction

Ferrocene compounds have been found to induce apoptosis, or programmed cell death . This property could be harnessed in the treatment of various diseases, including cancer .

安全和危害

作用机制

Target of Action

Butyrylferrocene is a chemical compound with the empirical formula C14H16FeO

Mode of Action

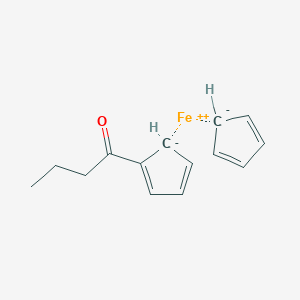

It’s known that the compound has a butyryl side chain that is co-planar with its carrier carbocycle , but the specifics of how it interacts with its targets and the resulting changes are not well-understood. More research is needed to elucidate these details.

Pharmacokinetics

Its molecular weight is 256.12 , which may influence its bioavailability and pharmacokinetic properties

属性

| { "Design of the Synthesis Pathway": "The synthesis of Butyrylferrocene can be achieved through a Friedel-Crafts acylation reaction between ferrocene and butyryl chloride.", "Starting Materials": [ "Ferrocene", "Butyryl Chloride", "Anhydrous Aluminum Chloride", "Anhydrous Ether" ], "Reaction": [ "Dissolve 5g of ferrocene in 50mL of anhydrous ether in a 250mL round-bottom flask.", "Add 7.5mL of butyryl chloride and 5g of anhydrous aluminum chloride to the flask.", "Stir the mixture at room temperature for 24 hours.", "Add 100mL of ice-cold water to the reaction mixture to quench the reaction.", "Extract the organic layer with diethyl ether and wash the combined organic layers with water.", "Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol." ] } | |

CAS 编号 |

1271-94-9 |

产品名称 |

Butyrylferrocene |

分子式 |

C14H16FeO 10* |

分子量 |

256.12 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |

InChI |

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2 |

InChI 键 |

LXGKRVAPVVIDQW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

规范 SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

产品来源 |

United States |

Q & A

Q1: What is the molecular structure of butyrylferrocene and how was it determined?

A1: Butyrylferrocene (C14H16FeO) is an organometallic compound composed of a ferrocene unit with a butyryl group attached to one of the cyclopentadienyl rings. Its crystal structure was determined using X-ray diffraction analysis at 200 K. This analysis revealed that butyrylferrocene crystallizes in the orthorhombic space group P212121 with unit cell dimensions of a = 5.6954(3) Å, b = 10.0307(6) Å, and c = 20.4422(14) Å. [] You can find more details about the crystallographic data in the paper published by R.D. Adams et al. []

Q2: What is the potential application of butyrylferrocene in combustion processes?

A2: While the provided research doesn't directly investigate the combustion properties of butyrylferrocene, it belongs to a class of organometallic compounds known to influence ignition and combustion processes. These compounds, often called "anti-knock" agents, can modify flame speed and reduce undesirable combustion phenomena like knocking in engines. Further research is needed to explore the specific impacts and effectiveness of butyrylferrocene as a fuel additive compared to other known compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。